4(3H)-Quinazolinone, 3-((phenylamino)methyl)-, dihydrochloride is a chemical compound with significant pharmacological potential. It belongs to the quinazolinone class, which is known for various biological activities, including antimicrobial, anticonvulsant, and anticancer properties. The compound is characterized by its complex structure that includes a quinazolinone core substituted with a phenylamino group.
The synthesis of 4(3H)-quinazolinone derivatives typically involves multi-step organic reactions. Common methods include:
Recent studies have highlighted the use of microwave-assisted synthesis to enhance yields and reduce reaction times. For instance, a simplified method using microwave irradiation has shown promise in producing various substituted quinazolinones efficiently .
The molecular formula of 4(3H)-quinazolinone, 3-((phenylamino)methyl)-, dihydrochloride is C16H18Cl2N4O. Its structure features:
Key structural data includes:
4(3H)-quinazolinone derivatives undergo various chemical reactions that can modify their pharmacological properties:
The reactivity of the quinazolinone ring allows for multiple functionalization pathways. For example, acylation with different acyl chlorides has been explored to yield derivatives with improved efficacy against specific targets .
The mechanism of action for 4(3H)-quinazolinone derivatives often involves interaction with specific biological targets:
Studies indicate that modifications at specific positions on the quinazolinone ring can significantly alter potency and selectivity for these targets .
The compound exhibits stability under standard laboratory conditions but may be sensitive to strong acids or bases due to its functional groups. Its solubility in water facilitates its use in biological assays .
4(3H)-quinazolinone derivatives have several applications in medicinal chemistry:
Studies continue to explore their full therapeutic potential, particularly in developing new treatments for resistant bacterial strains and neurological conditions .
The quinazolinone nucleus, a fused heterocyclic system comprising a benzene ring fused to a pyrimidin-4(3H)-one ring, represents a privileged scaffold in medicinal chemistry with documented therapeutic applications spanning over a century. The foundational synthesis was established by Stefan Niementowski in 1895 through the condensation of anthranilic acid with amides under elevated temperatures, a method that continues to inform modern synthetic routes [3] [9]. This scaffold occurs naturally in >200 alkaloids, such as vasicine from Adhatoda vasica (noted for bronchodilatory effects) and febrifugine from Dichroa febrifuga (potent antimalarial properties), demonstrating evolutionary optimization for bioactivity [7] [9].
The 20th century witnessed systematic exploration of quinazolinone derivatives, revealing a remarkable breadth of pharmacological activities. As extensively reviewed in Quinazolinone and Quinazoline Derivatives (PMC, 2016) and Recent Advances on Quinazoline Derivatives (MDPI, 2021), these include antimicrobial, anticonvulsant, anti-inflammatory, antihypertensive, and anticancer effects [1] [9]. This versatility stems from the scaffold’s capacity for structural diversification at C-2, N-3, and C-6/C-7 positions, enabling precise modulation of target interactions. FDA-approved drugs exemplifying clinical translation include the EGFR inhibitors gefitinib (lung cancer) and erlotinib, alongside the dual EGFR/HER2 inhibitor lapatinib (breast cancer), collectively validating quinazolinone as a critical pharmacophore in oncology drug discovery [9].
Table 1: Historical Milestones in Quinazolinone Medicinal Chemistry
Year | Development | Significance |
---|---|---|
1895 | Niementowski synthesis (anthranilic acid + amide/formamide) | First general synthetic route to 4(3H)-quinazolinones |
1888 | Isolation of vasicine (peganine) from Adhatoda vasica | First naturally occurring quinazoline alkaloid identified |
1948 | Febrifugine isolation from Dichroa febrifuga | Potent antimalarial lead structure |
2003 | Gefitinib FDA approval (Iressa®) | First quinazoline-based EGFR tyrosine kinase inhibitor for NSCLC |
2010s | Structural diversification for multi-targeted kinase inhibition | Development of lapatinib (Tykerb®) and afatinib |
Substitution at the N-3 position of the quinazolinone ring system constitutes a strategic approach to enhance anticancer potency and selectivity, particularly for kinase-targeted therapies. The 3-((phenylamino)methyl) moiety—characteristic of the compound under discussion—introduces a sterically constrained, electron-rich aromatic extension that facilitates deep penetration into hydrophobic kinase pockets while enabling hydrogen-bonding interactions via the anilino N-H group. Molecular docking analyses of structurally analogous 3-substituted quinazolinones reveal consistent binding patterns: the planar quinazolinone core occupies the ATP-binding cleft, while the 3-phenylaminomethyl group extends toward allosteric subpockets, inducing conformational changes that enhance binding affinity and kinase selectivity [2] [7] [10].
Structure-activity relationship (SAR) studies demonstrate that the phenyl ring’s substitution pattern critically modulates anticancer efficacy. Meta-substituted derivatives (e.g., 3-chloro or 3-fluoro) exhibit superior activity compared to ortho- or para-isomers, attributed to optimized hydrophobic contacts and reduced steric hindrance. For instance, in tyrosinase inhibition assays (IC₅₀ = 17.02 µM for kojic acid control), compound 9r (meta-chloro substituted phenylaminomethyl quinazolinone) emerged as the most potent analog (IC₅₀ = 17.02 ± 1.66 µM), outperforming para-chloro (28.94% inhibition) and ortho-nitro (20.31% inhibition) derivatives [2]. This aligns with broader trends in kinase inhibitor design, where meta-halogenation enhances dipolar interactions with catalytic lysine residues (e.g., K721 in EGFR). Furthermore, molecular dynamics simulations of 9r-tyrosinase complexes demonstrated stability over 100 ns simulations, with RMSD fluctuations <2 Å, confirming the robustness of this binding mode [2].
Table 2: Impact of C-3 Substitution on Anticancer Activity in Quinazolinone Derivatives
C-3 Substituent | Target | Biological Activity | Structural Basis |
---|---|---|---|
3-(Phenylaminomethyl) | Tyrosinase, Kinases | IC₅₀ = 17.02 µM (tyrosinase); Competitive inhibition (Ki=14.87 µM) | H-bonding to His244/His85; π-stacking with catalytic residues |
3-(2-Fluorophenylaminomethyl) | Tyrosinase | 21.95% inhibition at 40 µM | Steric clash in ortho position disrupts binding orientation |
3-(3-Chlorophenylaminomethyl) | Tyrosinase | 57.89% inhibition at 40 µM | Enhanced hydrophobic contact with subpocket; optimal halogen bond geometry |
3-(3-Methylphenylaminomethyl) | Tyrosinase | High activity (45.21% inhibition) | Methyl hydrophobicity complements aliphatic enzyme regions |
3-(4-Methoxyphenylaminomethyl) | Tyrosinase | Moderate inhibition (27.78%) | Electron-donating group reduces π-π stacking efficiency with His85 |
The conversion of 3-((phenylamino)methyl)-4(3H)-quinazolinone to its dihydrochloride salt represents a critical pharmaceutical optimization strategy to overcome inherent bioavailability limitations. The free base, characterized by low aqueous solubility (<0.01 mg/mL in neutral pH) due to extensive crystalline lattice energy and limited ionization potential, exhibits poor absorption kinetics. Salt formation protonates the quinazolinone N-3 atom (pKa ≈ 4.1) and the phenylamino nitrogen (pKa ≈ 8.5), generating a hydrophilic di-cationic species with dramatically enhanced solubility (>50 mg/mL in water) [6] [8].
X-ray crystallographic analysis of analogous dihydrochloride salts (e.g., 3-(2-aminoethyl)-2-(4-chloroanilino)quinazolin-4(3H)-one methanol solvate) reveals key structural modifications driving this improvement: protonation induces conformational distortion from planarity, reducing intermolecular π-π stacking energy. The chloride ions engage in extensive hydrogen-bonding networks with N⁺–H groups (N–H···Cl bond lengths: 2.09–2.47 Å), facilitating solvation [8]. Additionally, crystalline lattice analysis demonstrates that dihydrochloride salts adopt hydrate forms (e.g., 0.75 methanol solvate), further enhancing dissolution through water-channel formation in the crystal structure [8]. These physicochemical alterations translate to superior pharmacokinetic profiles: increased Cₘₐₓ (peak plasma concentration), reduced Tₘₐₓ (time to peak concentration), and enhanced AUC₀₋₂₄ (area under the curve) compared to free bases, as validated in preclinical models of structurally related quinazolinones.
Table 3: Physicochemical Properties of Free Base vs. Dihydrochloride Salt
Property | Free Base | Dihydrochloride Salt | Pharmaceutical Impact |
---|---|---|---|
Aqueous Solubility (pH 7.4) | < 0.01 mg/mL | > 50 mg/mL | Enables parenteral formulation; enhances GI absorption |
Melting Point | 209–211°C (decomp.) | 255–258°C (decomp.) | Improved crystalline stability; reduced hygroscopicity |
Crystalline Structure | Tight π-stacked dimers | Protonated ions + H-bonded Cl⁻ | Lower lattice energy; faster dissolution kinetics |
Bioavailability (Rat Model) | 15–20% | 60–75% | Higher systemic exposure; reduced dose requirements |
Ionization State | Neutral at physiological pH | Dicationic (pH < 5) | Enhanced permeability through paracellular transport routes |
CAS No.: 24622-61-5
CAS No.: 776994-64-0
CAS No.: 120-22-9
CAS No.: 8017-89-8
CAS No.: 33227-10-0